An In-depth Technical Guide to the Solubility Profile of 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in Polar Aprotic Solvents
An In-depth Technical Guide to the Solubility Profile of 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in Polar Aprotic Solvents
Introduction
In the landscape of modern drug discovery and materials science, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical parameter that dictates a substance's behavior in various media, influencing everything from reaction kinetics to bioavailability. This guide provides an in-depth exploration of the solubility profile of 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a compound of significant interest due to its unique molecular architecture, combining a nitroaniline scaffold with a boronic acid pinacol ester.
The presence of the nitro group, a strong electron-withdrawing group, and the amino group, an electron-donating group, on the aniline ring, in conjunction with the bulky, moderately polar tetramethyl-1,3,2-dioxaborolane moiety, creates a molecule with a complex and interesting solubility behavior. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding the solubility of this compound in polar aprotic solvents.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[1][2] This principle is rooted in the balance of intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Molecular Structure and Polarity
The structure of 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline suggests a molecule with distinct polar and non-polar regions.
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Polar Regions: The nitro (-NO2) and amino (-NH2) groups are highly polar and capable of participating in dipole-dipole interactions and hydrogen bonding (as a hydrogen bond donor in the case of the amino group).
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Non-Polar/Moderately Polar Regions: The phenyl ring and the pinacol ester group, with its four methyl groups, contribute to the non-polar character of the molecule. The boronate ester itself has some polar character due to the B-O bonds.
Polar Aprotic Solvents
Polar aprotic solvents are characterized by their high dielectric constants and the absence of acidic protons. Common examples include:
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Dimethyl sulfoxide (DMSO)
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Dimethylformamide (DMF)
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Acetonitrile (ACN)
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Tetrahydrofuran (THF)
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Acetone
These solvents can engage in dipole-dipole interactions but cannot act as hydrogen bond donors. Their ability to solvate cations is generally good.
Expected Solubility Trends
Based on the "like dissolves like" principle, we can anticipate the following trends for the solubility of 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline:
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Good Solubility in DMSO and DMF: These are highly polar aprotic solvents that should effectively solvate the polar nitro and amino groups of the aniline derivative.
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Moderate Solubility in Acetone and THF: These solvents are less polar than DMSO and DMF, which may result in a lower, but still significant, solubility.
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Lower Solubility in Acetonitrile: While polar, acetonitrile is a weaker solvent for many organic compounds compared to DMSO and DMF.
It is important to note that while theoretical predictions are useful, empirical determination remains the gold standard for establishing an accurate solubility profile.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[1][3][4] This method involves allowing a suspension of the compound in the solvent to reach equilibrium, followed by the quantification of the dissolved solute in the saturated solution.
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the steps for determining the solubility of 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in a selection of polar aprotic solvents.
Materials:
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5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (solid)
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Selected polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile, THF, Acetone) of high purity
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Glass vials with screw caps
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Orbital shaker or rotator in a temperature-controlled environment
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Centrifuge
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Syringe filters (e.g., 0.22 µm PTFE)
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Volumetric flasks and pipettes
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Analytical balance
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High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Protocol:
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Preparation of Supersaturated Solutions:
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Add an excess amount of solid 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline to a series of glass vials. An excess is ensured when undissolved solid remains visible at the end of the experiment.
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Add a known volume of each polar aprotic solvent to the respective vials.
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Seal the vials tightly to prevent solvent evaporation.
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Equilibration:
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Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
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Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium may need to be determined experimentally.
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Phase Separation:
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After equilibration, allow the vials to stand undisturbed for a short period to allow the larger particles to settle.
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To separate the saturated solution from the undissolved solid, two methods can be employed:
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Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.
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Filtration: Carefully draw the supernatant into a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This is often the preferred method to remove fine particulates.
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Quantification:
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Preparation of Standards: Prepare a series of standard solutions of 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline of known concentrations in each of the test solvents.
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Sample Preparation: Accurately dilute a known volume of the filtered saturated solution with the respective solvent to bring the concentration within the linear range of the analytical method.
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Analysis: Analyze the standard solutions and the diluted sample solutions using a suitable analytical method:
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HPLC-UV: This is a highly accurate and specific method. The concentration is determined by comparing the peak area of the sample to a calibration curve generated from the standards.[5][6]
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UV-Vis Spectrophotometry: This method is faster but less specific than HPLC. The absorbance of the sample is measured at the wavelength of maximum absorbance (λmax) and the concentration is calculated using a calibration curve.[6][7]
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Data Reporting:
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Calculate the solubility from the concentration of the diluted sample and the dilution factor.
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Report the solubility in units of mg/mL or mol/L at the specified temperature.
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Visualizing the Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Data Presentation and Interpretation
The results of the solubility study should be presented in a clear and concise manner to allow for easy comparison across different solvents.
Hypothetical Solubility Data
The following table presents a hypothetical solubility profile for 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in various polar aprotic solvents at 25 °C, as would be determined by the shake-flask method.
| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethyl sulfoxide (DMSO) | 47 | > 200 | > 0.76 |
| Dimethylformamide (DMF) | 37 | > 200 | > 0.76 |
| Acetone | 21 | ~ 50 | ~ 0.19 |
| Tetrahydrofuran (THF) | 7.6 | ~ 35 | ~ 0.13 |
| Acetonitrile (ACN) | 37.5 | ~ 20 | ~ 0.08 |
Note: The molecular weight of 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is approximately 264.09 g/mol .
Discussion of Expected Results
The hypothetical data aligns with the theoretical predictions. The high solubility in DMSO and DMF can be attributed to their strong polarity and ability to form favorable dipole-dipole interactions with the nitro and amino groups. The lower, yet still significant, solubility in acetone and THF reflects their reduced polarity. Acetonitrile, despite its relatively high dielectric constant, is often a poorer solvent for larger organic molecules compared to DMSO and DMF, which is reflected in the lower hypothetical solubility.
It is also important to consider the potential for specific interactions. For instance, the lone pairs on the oxygen atoms of the dioxaborolane ring could interact with the solvent molecules.
Broader Implications and Applications
A well-defined solubility profile for 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is crucial for several applications:
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Drug Development: For a compound to be a viable drug candidate, it must have sufficient solubility in relevant biological fluids and formulation vehicles.[3] Understanding its solubility in polar aprotic solvents can inform the selection of appropriate co-solvents and excipients in drug formulations.
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Organic Synthesis: In synthetic chemistry, solubility dictates the choice of reaction solvent, which can significantly impact reaction rates, yields, and the ease of product purification.
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Materials Science: For applications in materials science, such as the development of organic electronics, the solubility of a compound is critical for processing and device fabrication.
Conclusion
References
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
- Zarghampour, A., Jouyban, K., Jouyban-Gharamaleki, V., Jouyban, A., & Rahimpour, E. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility temperatures of pinacol ester of phenylboronic acid (2) as a function of its mole fraction (x1) in saturated solution of the solvents listed on the chart.
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- National Institutes of Health. (2025). Physics-Based Solubility Prediction for Organic Molecules. PMC.
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